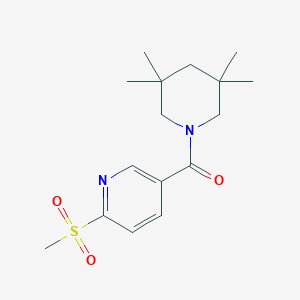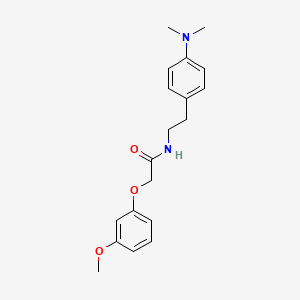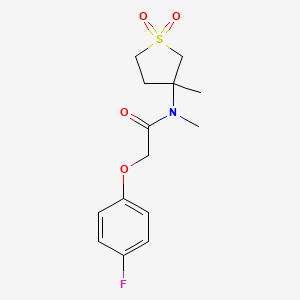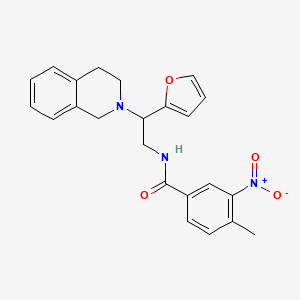
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide is a synthetic organic compound notable for its complex structure, which combines functional groups commonly encountered in medicinal chemistry. The molecule features an isoquinoline derivative linked to a furan ring via an ethyl chain, and it also includes a nitrobenzamide moiety. This compound has garnered interest for its potential pharmacological properties and its applicability in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide typically starts with the preparation of the isoquinoline and furan components separately. These are then coupled through a series of reactions, including alkylation and amidation steps. Common reagents include isoquinoline, furfural, nitrobenzoic acid derivatives, and alkyl halides. The reactions are typically carried out under inert atmosphere conditions to prevent side reactions, and with the use of catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation steps.
Industrial Production Methods:
Industrial synthesis involves scalable reaction conditions, often performed in flow reactors to ensure consistency and purity. Catalysts and solvents are chosen to optimize yields and minimize environmental impact. The key steps are monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
化学反応の分析
Types of Reactions:
Oxidation: : The furan ring can undergo oxidation to form corresponding furanones under mild conditions.
Reduction: : The nitro group can be reduced to an amine using hydrogenation or catalytic methods.
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for various derivatives.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate for the furan ring.
Reducing agents such as hydrogen gas in the presence of Pd/C for the nitro group.
Electrophiles like halogens for substitution reactions on the benzamide ring.
Major Products Formed:
Furanone derivatives from oxidation.
Aminobenzamide derivatives from reduction.
Halogenated benzamide derivatives from substitution.
科学的研究の応用
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide has been investigated for its potential roles in:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for potential inhibitory activities against certain enzymes.
Medicine: : Explored for its potential in treating neurological disorders due to its isoquinoline core.
Industry: : Utilized in the synthesis of novel polymers and materials with unique properties.
作用機序
The compound exerts its effects through interactions with various molecular targets. The isoquinoline moiety is known for binding to enzymes and receptors, potentially modulating their activity. The furan and nitrobenzamide components contribute to the molecule's overall binding affinity and specificity, affecting pathways involved in cellular signaling and metabolic processes.
類似化合物との比較
Compared to other isoquinoline derivatives, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide stands out due to its unique combination of structural features, which confer a broader spectrum of biological activity. Similar compounds include:
Isoquinoline-based inhibitors known for targeting enzymes.
Furan derivatives with anti-inflammatory properties.
Nitrobenzamide compounds used in antibacterial research.
And there you have it—a detailed deep dive into this compound! Let me know if there's anything else you need.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-16-8-9-18(13-20(16)26(28)29)23(27)24-14-21(22-7-4-12-30-22)25-11-10-17-5-2-3-6-19(17)15-25/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNZCWBRGABSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

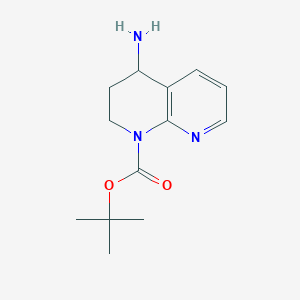
![2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2460633.png)
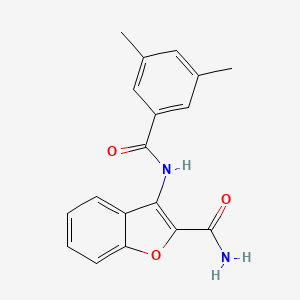
![6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2460635.png)
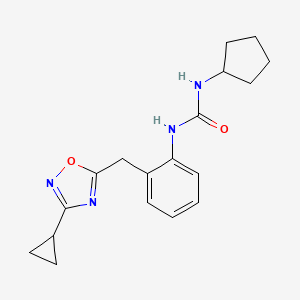
![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B2460638.png)
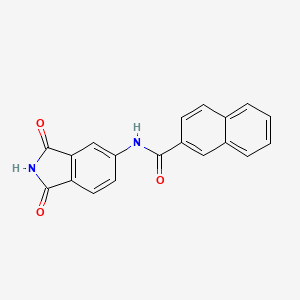
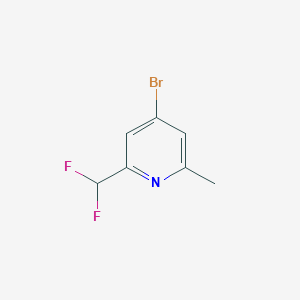
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2460643.png)
![(1S)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2460645.png)
